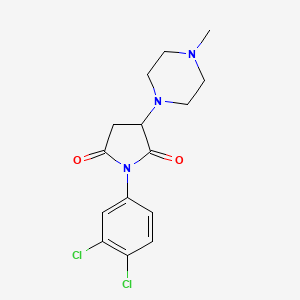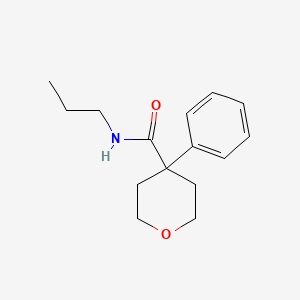
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MK-801, is a non-competitive NMDA receptor antagonist that has been widely used in scientific research. It was first synthesized in the late 1970s and has since been extensively studied for its mechanism of action and potential therapeutic applications.
Mécanisme D'action
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor and blocking the flow of ions through the channel, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can prevent the activation of the receptor and inhibit the downstream signaling pathways that are involved in synaptic plasticity and learning.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a number of other biochemical and physiological effects. It can increase the release of dopamine and other neurotransmitters in certain brain regions, and can also modulate the activity of other ion channels and receptors. 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have effects on both the central nervous system and the peripheral nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its specificity for the NMDA receptor, which allows researchers to study the effects of NMDA receptor dysfunction in a controlled manner. However, the use of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can also have limitations, such as potential off-target effects and the need to carefully control for dosage and administration.
Orientations Futures
There are many potential future directions for research on 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione and the NMDA receptor. Some possible areas of focus include the development of more selective NMDA receptor antagonists, the study of the role of NMDA receptor dysfunction in other neurological and psychiatric disorders, and the investigation of potential therapeutic applications for 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione and related compounds. Additionally, advances in imaging and other techniques may allow for more detailed studies of the effects of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione on the brain and other organs.
Méthodes De Synthèse
The synthesis of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 3,4-dichlorophenylacetonitrile with 4-methylpiperazine to form 1-(3,4-dichlorophenyl)-4-methylpiperazine. This intermediate is then reacted with ethyl acetoacetate to produce the final product, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been used extensively in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to be effective in animal models of several neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been used to study the effects of NMDA receptor dysfunction on learning and memory.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-18-4-6-19(7-5-18)13-9-14(21)20(15(13)22)10-2-3-11(16)12(17)8-10/h2-3,8,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQJGRRARBKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4944301.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)
![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4944321.png)


![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4944348.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4944352.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)

